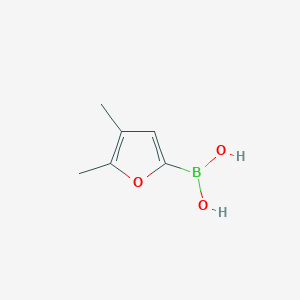
(4,5-Dimethylfuran-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethylfuran-2-yl)boronic acid: is a boronic acid derivative characterized by the presence of a furan ring substituted with two methyl groups at the 4th and 5th positions and a boronic acid group at the 2nd position. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethylfuran-2-yl)boronic acid typically involves the boronation of 4,5-dimethylfuran-2-carbaldehyde. This process can be achieved using diboronic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, and a base, such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale boronation reactions. These reactions are optimized for efficiency and yield, often employing continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
(4,5-Dimethylfuran-2-yl)boronic acid: undergoes several types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to boronic esters or boronic acids.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products Formed:
Boronic esters and boronic acids are the primary products formed from these reactions.
Applications De Recherche Scientifique
(4,5-Dimethylfuran-2-yl)boronic acid: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as a building block in the development of pharmaceuticals and drug discovery.
Industry: It is employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (4,5-Dimethylfuran-2-yl)boronic acid exerts its effects involves the formation of boronic esters or boronic acids, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
(4,5-Dimethylfuran-2-yl)boronic acid: is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and applications. Similar compounds include:
Furan-2-ylboronic acid: Lacks the methyl groups at the 4th and 5th positions.
3,4-Dimethylfuran-2-ylboronic acid: Has methyl groups at different positions on the furan ring.
Pinacol boronic esters: Another class of boronic acids used in cross-coupling reactions.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C6H9BO3 |
|---|---|
Poids moléculaire |
139.95 g/mol |
Nom IUPAC |
(4,5-dimethylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-3-6(7(8)9)10-5(4)2/h3,8-9H,1-2H3 |
Clé InChI |
DQDCNDCMDJKVHD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(O1)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



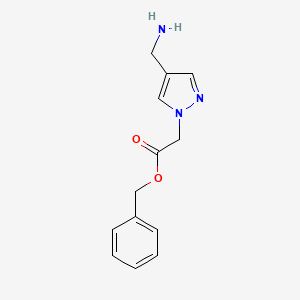
![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
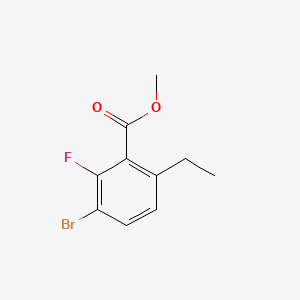
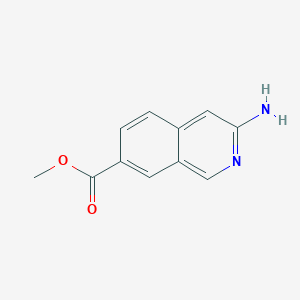
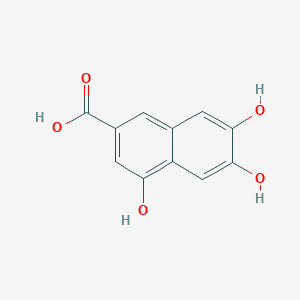
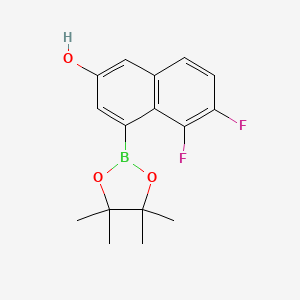
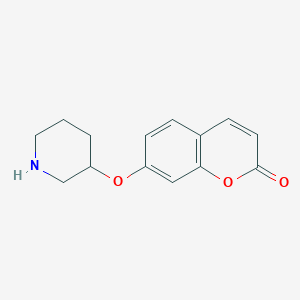
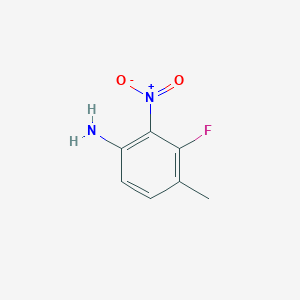

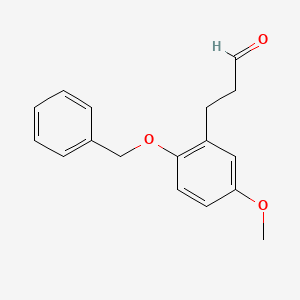
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
